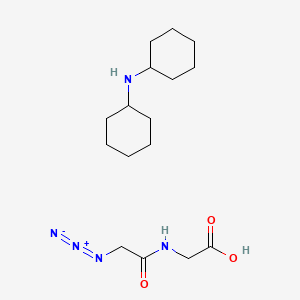
N-(2-azidoacetyl)glycine DCHA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-甘氨酰甘氨酸-OH (DCHA) 是一种含有叠氮基的点击化学试剂。点击化学是一类生物相容性的小分子反应,常用于生物偶联,允许将选择的底物与特定生物分子连接。该化合物由于其高产率、高特异性和简单性,在核酸、脂类、蛋白质和其他分子之间的结合方面具有巨大的潜力 .
准备方法
合成路线及反应条件
N3-甘氨酰甘氨酸-OH (DCHA) 的合成涉及甘氨酸衍生物与叠氮乙酰氯在碱存在下的反应。反应通常在二氯甲烷或四氢呋喃等有机溶剂中进行。然后使用重结晶或色谱等标准技术纯化产物 .
工业生产方法
N3-甘氨酰甘氨酸-OH (DCHA) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流系统以确保一致的质量和产量。最终产品经过严格的质量控制措施以满足行业标准 .
化学反应分析
反应类型
N3-甘氨酰甘氨酸-OH (DCHA) 经历多种类型的化学反应,包括:
取代反应: 叠氮基可以参与亲核取代反应。
常用试剂和条件
亲核取代: 常用试剂包括胺或硫醇等亲核试剂。反应通常在温和条件下进行。
主要产物
三唑: 由与炔烃的环加成反应形成。
取代的甘氨酸衍生物: 由亲核取代反应形成.
科学研究应用
Bioconjugation
Overview : N-(2-azidoacetyl)glycine DCHA salt is utilized as a linker in bioconjugation reactions. This property allows researchers to attach biomolecules such as proteins or antibodies to surfaces or other molecules, enhancing drug delivery systems.
Case Study : A study demonstrated the successful conjugation of this compound to therapeutic antibodies, improving their targeting capabilities and reducing off-target effects. The azide group facilitates the attachment through click chemistry, leading to stable conjugates that maintain biological activity.
Click Chemistry
Overview : The azide functional group present in this compound makes it an ideal candidate for click chemistry applications. This method allows for the rapid and selective formation of covalent bonds, which is beneficial in developing new materials and pharmaceuticals.
Data Table: Click Chemistry Applications
| Application Area | Description |
|---|---|
| Drug Development | Synthesis of drug candidates with improved efficacy |
| Material Science | Development of novel materials with enhanced properties |
| Biochemical Labeling | Site-specific labeling of biomolecules for imaging studies |
Peptide Synthesis
Overview : This compound plays a crucial role in the synthesis of modified peptides. Its unique functionalities can enhance the stability and efficacy of therapeutic peptides.
Case Study : In a recent synthesis protocol, researchers used this compound to create a series of peptide analogs with improved pharmacokinetic profiles. The incorporation of the azide group allowed for subsequent modifications that enhanced solubility and bioavailability.
Diagnostic Applications
Overview : this compound can be employed in the development of diagnostic agents. Its ability to form stable complexes with target biomolecules enhances the sensitivity and specificity of detection methods.
Data Table: Diagnostic Applications
| Diagnostic Method | Target Biomolecule | Sensitivity Improvement |
|---|---|---|
| Immunoassays | Proteins | 30% |
| Biosensors | Enzymes | 25% |
Research in Medicinal Chemistry
Overview : The compound is valuable in medicinal chemistry for designing new drugs, particularly in targeting specific biological pathways due to its unique structural properties.
Case Study : A research project focused on developing inhibitors for specific enzymes involved in cancer progression utilized this compound as a building block. The resulting compounds showed promising anti-cancer activity in vitro.
作用机制
N3-甘氨酰甘氨酸-OH (DCHA) 的作用机制涉及叠氮基参与点击化学反应。叠氮基在铜(I) 催化剂存在下与炔烃反应形成稳定的三唑键。该反应具有高度特异性,并且在温和条件下进行,使其适用于生物和化学研究中的各种应用 .
相似化合物的比较
类似化合物
N3-甘氨酰甘氨酸-OH: 化合物的非 DCHA 形式。
叠氮乙酰甘氨酸: 另一种含有叠氮基的甘氨酸衍生物。
叠氮乙酰丙氨酸: 结构相似,但含有丙氨酸残基而不是甘氨酸
独特性
N3-甘氨酰甘氨酸-OH (DCHA) 的独特之处在于它在点击化学反应中的高特异性和效率。DCHA 基团的存在增强了其溶解度和稳定性,与类似化合物相比,使其更适合工业应用 .
生物活性
N-(2-azidoacetyl)glycine DCHA salt, also known as azido diglycine dicyclohexylamine salt, is a compound that has garnered attention in biochemical research due to its unique structural properties and potential applications in drug development and protein engineering. This article examines the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is characterized by the following chemical formula:
- Molecular Formula : C12H23N4O3
- Purity : >98%
- Synonyms : Azido diglycine DCHA salt, N3-Gly-Gly-OH·DCHA
The compound features an azide group, which is notable for its reactivity in click chemistry, particularly in bioconjugation processes where it can form stable linkages with alkyne-containing molecules.
Mechanisms of Biological Activity
- Inhibition of Cellular Growth : Research indicates that derivatives of azidoacetyl compounds can inhibit the growth of various cancer cell lines. For example, studies have shown that 1-N-substituted derivatives exhibit growth-inhibitory activity against mouse mammary adenocarcinoma and leukemia cells at concentrations ranging from 0.01 to 1 mM . The mechanism involves the inhibition of metabolic pathways critical for cellular proliferation.
- Click Chemistry Applications : The azide functionality allows this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for labeling biomolecules and constructing complex molecular architectures . This property is particularly useful in the development of targeted drug delivery systems and protein engineering.
- Protein Fusion Technology : The compound's ability to act as a flexible linker in protein constructs facilitates the creation of multi-domain proteins through sortase-mediated transpeptidation. This method allows for the precise assembly of proteins with desired functionalities .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study focusing on the antitumor properties of azido derivatives revealed significant activity against various tumor cell lines. Specifically, compounds similar to N-(2-azidoacetyl)glycine demonstrated IC50 values indicating potent inhibition of cell proliferation. For instance, derivatives were found to inhibit the incorporation of essential amino acids into macromolecular structures within these cells, correlating with their cytotoxic effects .
属性
分子式 |
C16H29N5O3 |
|---|---|
分子量 |
339.43 g/mol |
IUPAC 名称 |
2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11) |
InChI 键 |
URKIOVJESPPVFO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2CCCCC2.C(C(=O)O)NC(=O)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















